molecular formula C13H12O B13602708 1-(Naphthalen-2-yl)cyclopropan-1-ol

1-(Naphthalen-2-yl)cyclopropan-1-ol

Cat. No.: B13602708
M. Wt: 184.23 g/mol
InChI Key: HQOBLLAUUZGAQR-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yl)cyclopropan-1-ol typically involves the reaction of naphthalene derivatives with cyclopropane intermediates. One common method includes the use of cyclopropanation reactions where a naphthalene derivative is reacted with a cyclopropane precursor under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthaldehyde derivatives, while substitution can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

1-(Naphthalen-2-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The cyclopropane ring and naphthalene moiety can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a cyclopropane ring and a naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1-naphthalen-2-ylcyclopropan-1-ol

InChI

InChI=1S/C13H12O/c14-13(7-8-13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8H2

InChI Key

HQOBLLAUUZGAQR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

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